molecular formula C20H24N4O3 B2801915 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034359-82-3

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2801915
CAS RN: 2034359-82-3
M. Wt: 368.437
InChI Key: KLUWYNCBQMFSKD-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    Compounds with structural similarities have been synthesized using various methods, including reductive cyclization and condensation reactions, to explore their potential applications in medicinal chemistry and drug design. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized using 'one-pot' reductive cyclization, highlighting the importance of precise synthetic routes in obtaining desired compounds for further study (Bhaskar et al., 2019).

  • Structural Analysis

    Advanced structural analysis techniques such as X-ray diffraction and NMR spectroscopy have been employed to elucidate the molecular and crystal structures of these compounds, providing insights into their potential interactions with biological targets. For instance, the crystal and molecular structures of related compounds have been reported, contributing to the understanding of their pharmacological potential (Richter et al., 2023).

Biological Activities and Applications

  • Antioxidant Activity

    Some derivatives have been synthesized and tested for their antioxidant activity, demonstrating potential therapeutic applications in diseases associated with oxidative stress. For example, a series of novel derivatives containing pyrrolidine and benzodioxaphosphole moieties were synthesized and evaluated for their antioxidant activity, showcasing the diverse biological applications of these compounds (Tumosienė et al., 2019).

  • Antimicrobial and Antitumor Activities

    The antimicrobial and antitumor properties of similar compounds have been investigated, highlighting their potential as novel therapeutic agents. Research into the synthesis, characterization, and biological evaluation of these compounds can lead to new treatments for infectious diseases and cancer (Talupur et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives have been found to bind with high affinity to multiple receptors , acting as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme . They also show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis .

Mode of Action

The compound’s interaction with its targets results in the inhibition of gastric acid secretion . This is achieved by the compound accumulating in the parietal cell and binding directly to the enzyme . The compound also inhibits bacterial nucleic acid and protein synthesis, contributing to its antibacterial activity .

Biochemical Pathways

The compound affects the biochemical pathways related to gastric acid secretion and bacterial nucleic acid and protein synthesis . The inhibition of these pathways can lead to a decrease in gastric acid production and bacterial growth .

Pharmacokinetics

Benzimidazole derivatives, which the compound is a part of, are known to be metabolically stable . They are also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization

Result of Action

The result of the compound’s action is the inhibition of gastric acid secretion and bacterial growth . This can potentially alleviate symptoms related to excess gastric acid and bacterial infections .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-12-21-17-8-3-13(9-18(17)22-12)20(26)23-14-10-19(25)24(11-14)15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-11H2,1-2H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWYNCBQMFSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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